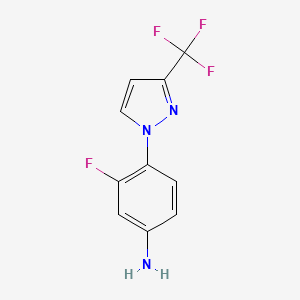
3-Fluoro-4-(3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-Fluoro-4-(3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline" is a fluorinated aniline derivative that is of interest due to its potential applications in medicinal chemistry and as a building block for various organic syntheses. The presence of both the fluoro and trifluoromethyl groups in the molecule suggests that it could exhibit unique physical and chemical properties, making it a valuable compound for further exploration in chemical research.
Synthesis Analysis
The synthesis of fluorinated pyrazoles, such as the one , can be achieved through several methods. One approach involves the use of in situ formed 1,2-diaza-1,3-dienes in formal [4 + 1]-annulation reactions with fluorinated sulfur ylides to produce 5-(trifluoromethyl)pyrazolines . Another strategy for synthesizing poly-substituted pyridines, which are structurally related to pyrazoles, is based on C-F bond breaking of the anionically activated fluoroalkyl group . Additionally, the synthesis of 3-amino-4-fluoropyrazoles has been developed through monofluorination of β-methylthio-β-enaminoketones followed by condensation with different hydrazines . These methods highlight the versatility and efficiency of current synthetic approaches to fluorinated pyrazoles and related compounds.
Molecular Structure Analysis
The molecular structure of fluorinated pyrazoles can be determined using various spectroscopic techniques. For instance, the regiochemistry of 4-fluoro-5-(perfluoroalkyl)pyrazoles has been established by HMBC correlations, 19F-1H and 1H-1H NOE, and by comparison of chemical shifts and carbon-fluorine coupling constants . Such detailed structural analysis is crucial for understanding the reactivity and potential applications of these compounds.
Chemical Reactions Analysis
Fluorinated anilines, including those with a trifluoromethyl group, can undergo a variety of chemical reactions. They can serve as versatile building blocks for further functionalization, as demonstrated by the one-pot multigram synthesis of 3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridines using directed ortho metallation (DoM) technique . The anionically activated trifluoromethyl group in these compounds can also be used as a novel synthon for the synthesis of isoxazoles and 1,3,5-triazines .
Physical and Chemical Properties Analysis
The physical and chemical properties of "3-Fluoro-4-(3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline" would likely be influenced by the presence of fluorine atoms. Fluorine atoms can significantly alter the electronic properties of a molecule, affecting its reactivity, stability, and interactions with biological targets. The trifluoromethyl group, in particular, is known for its lipophilicity and ability to improve metabolic stability, which is beneficial in drug design . The synthesis of related compounds, such as 5-trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, involves fluorination steps that are key to introducing these properties .
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
- Synthesis as an Antitumor Agent Intermediate: The compound was synthesized as an intermediate for the antitumor agent nilotinib, starting from 3,5-dinitro-1-trifluoromethylbenzene. This process involved fluorination, substitution, and reduction, yielding an overall 50% yield (Yang Shijing, 2013).
- Antimicrobial Activity: Various derivatives of the compound demonstrated excellent to good antibacterial activity, highlighting its potential in antimicrobial applications. These derivatives were synthesized and characterized, with their antimicrobial potency varying from good to excellent (B. Mistry, K. R. Desai, & Nigam J. Desai, 2016).
Fluorescence and Chemical Analysis
- Fluorescence Quenching in Solvents: A study on the fluorescence quenching process of a new pyrazoline derivative of the compound with aniline in different solvents showed the potential for aniline detection via fluorescence quenching (Ebru Bozkurt & H. Gul, 2019).
Crystal Structure Analysis
- Crystal Structure Determination: The crystal structure of related compounds was determined, providing insights into the structural aspects of trifluoromethyl-containing pyrazole derivatives. These compounds have applications in materials science, agrochemistry, and biomedical chemistry due to their unique properties (X. Zhang, X.-H. Zhang, & P. Zhong, 2006).
Synthesis of Functionalized Derivatives
- Synthesis of Functionalized Compounds: The compound has been used to synthesize various fluorinated and trifluoromethylated derivatives. These derivatives have potential applications in various fields due to their unique chemical and physical properties (Riccardo Surmont et al., 2011).
Solid Polymer Electrolytes
- Solid Polymer Electrolyte Application: A novel solid polymer electrolyte (SPE) consisting of poly(vinylidene fluoride-hexafluoropropylene) and a highly-fluorous lithium salt derivative of the compound demonstrated good ionic conductivity, suggesting applications in battery technology (Eva Cznotka et al., 2016).
Pharmaceutical Research
- Synthesis of Pharmaceutical Derivatives: Derivatives of the compound were synthesized and evaluated for their antimicrobial activities, showcasing its significance in the development of new pharmaceutical compounds (Meltem Yolal et al., 2012).
Safety and Hazards
Mecanismo De Acción
Target of Action
Compounds containing the trifluoromethyl group have been found to exhibit numerous pharmacological activities .
Mode of Action
It’s known that the trifluoromethyl group can enhance the biological activity of pharmaceuticals .
Result of Action
It’s known that the compound has been used in the synthesis of well-defined rod-coil block copolymers of trifluoromethylated poly (phenylene oxide) .
Propiedades
IUPAC Name |
3-fluoro-4-[3-(trifluoromethyl)pyrazol-1-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F4N3/c11-7-5-6(15)1-2-8(7)17-4-3-9(16-17)10(12,13)14/h1-5H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDQSEJKHUEIDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)N2C=CC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F4N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(Z)-3-thienylmethylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B2509178.png)
![Ethyl 4-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B2509181.png)
![N-(sec-butyl)-2-(2-chloro-4-fluorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2509182.png)
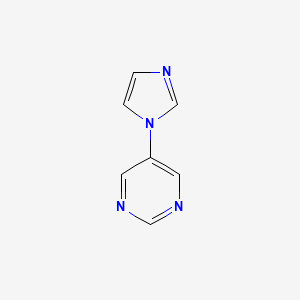
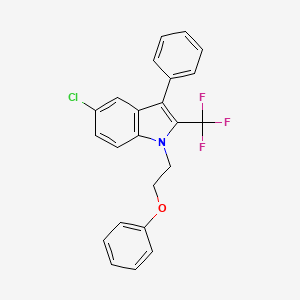
![4-(N,N-dimethylsulfamoyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2509189.png)
![N-(3-fluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2509190.png)
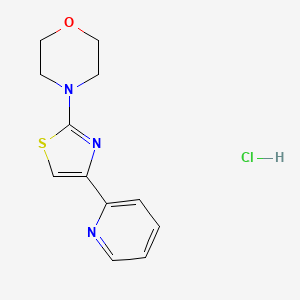
![1-[2-(4-Tert-butylphenoxy)ethyl]indole-2,3-dione](/img/structure/B2509192.png)
![N-(benzo[d]thiazol-2-yl)-2-((6,8-dimethyl-2-neopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2509193.png)
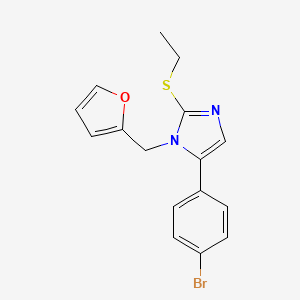
![1-[5-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2509197.png)
![3-[(4-Cyano-2-methyl-1,3-oxazol-5-yl)amino]propanoic acid](/img/structure/B2509198.png)
![1-(2-(2-hydroxyethoxy)ethyl)-2-imino-10-methyl-5-oxo-N-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2509200.png)